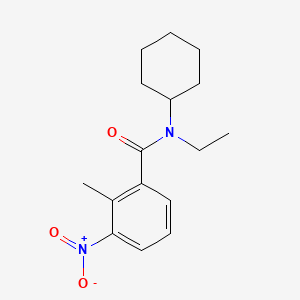

![molecular formula C18H14N2S2 B5571371 2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)

2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of nicotinonitrile derivatives, including compounds similar to "2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile," involves condensation reactions, Michael additions, and reactions with malononitrile under specific conditions. For example, Greiner-Bechert and Otto (1992) discussed the synthesis of phenylenebis((thienyl/furyl)nicotinonitrile) derivatives through condensation and reaction with malononitrile, highlighting the intricate synthesis pathways for related compounds (Greiner-Bechert & Otto, 1992).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by their dihedral angles, non-planarity, and hydrogen bonding, contributing to their stability and reactivity. Fun et al. (2010) detailed the molecular structure of a nicotinonitrile derivative, showing dihedral angles and hydrogen bonding patterns, which are crucial for understanding the compound's interactions and reactivity (Fun et al., 2010).

Chemical Reactions and Properties

Nicotinonitrile derivatives undergo various chemical reactions, including unexpected C–S bond cleavage in hydrazination processes, as observed by Nordin et al. (2016). Such reactions are critical for synthesizing acyl hydrazides from esters, providing insights into the compound's chemical behavior and potential for further chemical modifications (Nordin et al., 2016).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, including their solvatochromic effects and fluorescence, are of interest for material science applications. Ahipa et al. (2014) reported on the synthesis, crystal structure, and photophysical studies of a nicotinonitrile derivative, highlighting its good absorption, fluorescence properties, and positive solvatochromic effect, which are essential for understanding the compound's suitability in various applications (Ahipa et al., 2014).

Aplicaciones Científicas De Investigación

Catalytic Reactions and Synthesis Mechanisms

- Thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides demonstrates the utility of related compounds in facilitating reactions with high enantioselectivity, shedding light on the enhanced reactivity attributed to intramolecular hydrogen bonding (Inokuma, Hoashi, & Takemoto, 2006).

- Research on the unexpected cleavage of C–S bonds during the hydrazination of similar compounds highlights the complex mechanisms and potential for discovering new pathways in organic synthesis (Nordin, Ariffin, Daud, & Sim, 2016).

Material Science and Chemical Properties

- Studies on graphitic carbon nitrides (g-C3N4) prepared from thiourea reveal their distinct microstructures and isoelectric points, which influence adsorption activity, indicating potential applications in environmental cleanup and filtration technologies (Zhu, Xia, Ho, & Yu, 2015).

- The ammoxidation process, catalyzed heterogeneously, serves as a valuable tool for one-step synthesis of nitriles, including compounds related to "2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile." This demonstrates the significance of such compounds in the production of industrially important nitriles (Martin & Kalevaru, 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2S2/c1-13-4-6-14(7-5-13)12-22-18-15(11-19)8-9-16(20-18)17-3-2-10-21-17/h2-10H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMQYFITHWPSRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5571293.png)

![1-(2-amino-2-oxoethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5571297.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)

![(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)

![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)

![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)

![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5571348.png)

![3-methyl-4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5571351.png)

![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)